molecular formula C10H19N B010716 (1S,2R,5R,6R)-2-methyl-5-propan-2-yl-7-azabicyclo[4.1.0]heptane CAS No. 106623-33-0

(1S,2R,5R,6R)-2-methyl-5-propan-2-yl-7-azabicyclo[4.1.0]heptane

Cat. No.: B010716
CAS No.: 106623-33-0
M. Wt: 153.26 g/mol
InChI Key: JHGGBKUVGNIFMY-DOLQZWNJSA-N
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Description

7-Azabicyclo[4.1.0]heptane, 2-methyl-5-(1-methylethyl)-, [1S-(1alpha,2alpha,5alpha,6alpha)]-(9CI) is a bicyclic compound with the molecular formula C10H19N . It is characterized by its unique azabicyclo structure, which includes a nitrogen atom within the bicyclic framework. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Azabicyclo[4.1.0]heptane, 2-methyl-5-(1-methylethyl)- involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process often includes purification steps such as distillation or crystallization to isolate the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines .

Scientific Research Applications

7-Azabicyclo[4.1.0]heptane, 2-methyl-5-(1-methylethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Azabicyclo[4.1.0]heptane, 2-methyl-5-(1-methylethyl)- involves its interaction with molecular targets, often through binding to specific receptors or enzymes. This interaction can modulate various biochemical pathways, leading to the observed effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 7-Azabicyclo[4.1.0]heptane, 2-methyl-
  • 7-Oxabicyclo[4.1.0]heptane, 1-methyl-4-(1-methylethenyl)-
  • 7-methyl-7-azabicyclo[4.1.0]heptane

Comparison: Compared to these similar compounds, 7-Azabicyclo[4.1.0]heptane, 2-methyl-5-(1-methylethyl)- is unique due to its specific substitution pattern and the presence of the isopropyl group. This structural difference can influence its reactivity and interaction with other molecules, making it distinct in its applications and properties .

Properties

CAS No.

106623-33-0

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

(1S,2R,5R,6R)-2-methyl-5-propan-2-yl-7-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C10H19N/c1-6(2)8-5-4-7(3)9-10(8)11-9/h6-11H,4-5H2,1-3H3/t7-,8-,9+,10-/m1/s1

InChI Key

JHGGBKUVGNIFMY-DOLQZWNJSA-N

SMILES

CC1CCC(C2C1N2)C(C)C

Isomeric SMILES

C[C@@H]1CC[C@@H]([C@@H]2[C@H]1N2)C(C)C

Canonical SMILES

CC1CCC(C2C1N2)C(C)C

Synonyms

7-Azabicyclo[4.1.0]heptane,2-methyl-5-(1-methylethyl)-,[1S-(1alpha,2alpha,5alpha,6alpha)]-(9CI)

Origin of Product

United States

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